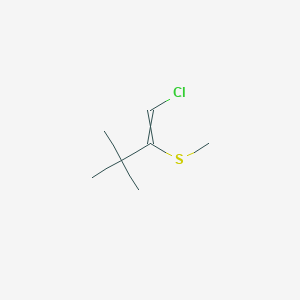
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H13ClS It is characterized by the presence of a chlorine atom, a methylsulfanyl group, and a double bond within its structure
Métodos De Preparación
The synthesis of 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-butene with sulfur and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalides or haloalkanes.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene exerts its effects involves interactions with specific molecular targets. The chlorine and methylsulfanyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparación Con Compuestos Similares
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be compared with other similar compounds, such as:
1-Chloro-3,3-dimethylbutane: Lacks the methylsulfanyl group and double bond, resulting in different reactivity and applications.
3,3-Dimethyl-1-butene: Does not contain the chlorine or methylsulfanyl groups, leading to distinct chemical properties.
1-Chloro-2-methyl-2-butene:
Propiedades
Número CAS |
83759-13-1 |
|---|---|
Fórmula molecular |
C7H13ClS |
Peso molecular |
164.70 g/mol |
Nombre IUPAC |
1-chloro-3,3-dimethyl-2-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H13ClS/c1-7(2,3)6(5-8)9-4/h5H,1-4H3 |
Clave InChI |
KKCUPAQRGUGUDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CCl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


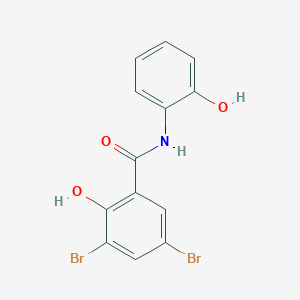

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
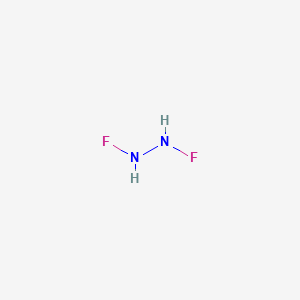
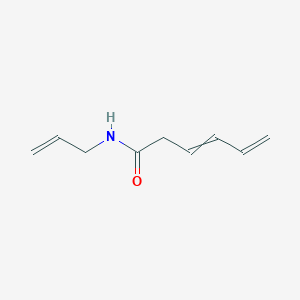
silane](/img/structure/B14413299.png)
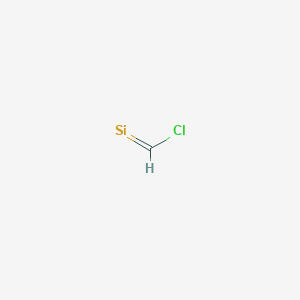
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
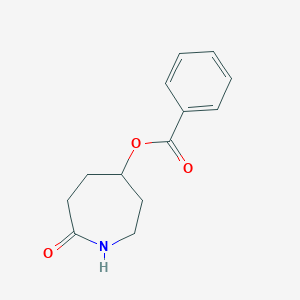
![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
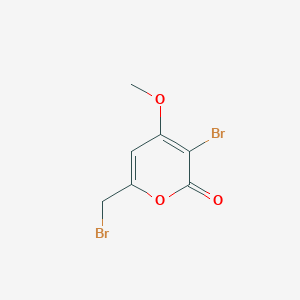
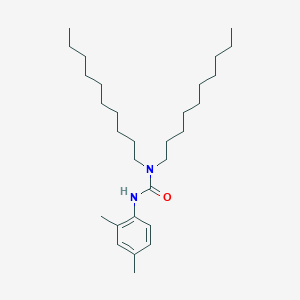
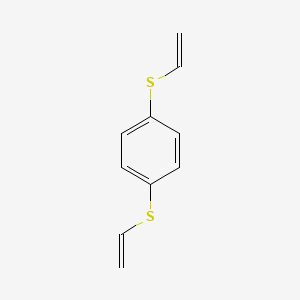
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
